molecular formula C7H8Cl3NO4 B14140308 Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate CAS No. 22071-01-8

Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate

Cat. No.: B14140308
CAS No.: 22071-01-8
M. Wt: 276.5 g/mol
InChI Key: ZBTZDTJOPXCLQM-UHFFFAOYSA-N
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Description

Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate is a chemical compound with the molecular formula C7H7Cl3NO4 It is known for its unique structure, which includes a trichloromethyl group attached to an amino group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate typically involves the reaction of dimethyl malonate with trichloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the amino group can act as a nucleophile. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2,2-trichloroethylidenemalonate
  • 1,3-Diethyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate
  • Dimethyl propargylmalonate

Uniqueness

Dimethyl (1-amino-2,2,2-trichloroethylidene)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly valuable in synthetic chemistry and research applications.

Properties

CAS No.

22071-01-8

Molecular Formula

C7H8Cl3NO4

Molecular Weight

276.5 g/mol

IUPAC Name

dimethyl 2-(1-amino-2,2,2-trichloroethylidene)propanedioate

InChI

InChI=1S/C7H8Cl3NO4/c1-14-5(12)3(6(13)15-2)4(11)7(8,9)10/h11H2,1-2H3

InChI Key

ZBTZDTJOPXCLQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C(Cl)(Cl)Cl)N)C(=O)OC

Origin of Product

United States

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